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Compound of Interest

Compound Name: (7Z,10Z)-Hexadecadienoyl-CoA

Cat. No.: B15547736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is a long-chain fatty acyl-coenzyme A molecule. As a

thioester derivative of coenzyme A (CoA), it plays a role in various metabolic processes.

Structurally, it is characterized by a 16-carbon acyl chain with two cis double bonds at the 7th

and 10th positions. This guide provides a comprehensive overview of the structural

characterization of (7Z,10Z)-Hexadecadienoyl-CoA, detailing its physicochemical properties,

advanced analytical methodologies for its identification and quantification, and its context within

relevant biological pathways. The accurate structural elucidation of such molecules is

paramount for understanding their function in both normal physiology and disease states.

Physicochemical Properties and Identifiers
The fundamental identity of (7Z,10Z)-Hexadecadienoyl-CoA is established by its chemical

formula, mass, and structural identifiers. These data form the basis for all subsequent analytical

characterization.
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Property Value Reference

Molecular Formula C37H62N7O17P3S [1]

IUPAC Name
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dimethylbutanoyl]amino]propa

noylamino]ethyl] (7Z,10Z)-

hexadeca-7,10-dienethioate

[1]

Average Molecular Weight 1001.3136 Da [1]

Monoisotopic Mass 1001.3131 Da [1]
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Core Structural Characterization Methodologies
The structural analysis of complex lipids like (7Z,10Z)-Hexadecadienoyl-CoA relies on a

combination of high-resolution analytical techniques, primarily mass spectrometry and nuclear

magnetic resonance spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the identification and quantification of fatty

acyl-CoAs. It provides precise mass-to-charge ratio (m/z) data, which is used to confirm
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molecular weight and deduce elemental composition. Tandem mass spectrometry (MS/MS)

further provides structural information through controlled fragmentation of the molecule.
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Fig. 1: Experimental workflow for LC-MS/MS analysis of Acyl-CoAs.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a generalized procedure based on established methods for quantifying cellular

fatty acyl-CoAs.[2][3]

Sample Preparation & Extraction:

Harvest cells (approx. 1–10 million) and immediately quench metabolic activity by washing

with ice-cold phosphate-buffered saline.

Lyse cells using a suitable buffer and homogenize.

Perform protein precipitation using a cold solvent like acetonitrile.

Isolate the acyl-CoA fraction using solid-phase extraction (SPE) with a C18 or similar

cartridge.

Elute the acyl-CoAs, evaporate the solvent under nitrogen, and reconstitute the sample in

a mobile phase-compatible solvent. Odd-chain length fatty acyl-CoAs should be added as

internal standards.[3]

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

Mobile Phase A: Aqueous solution with a buffer (e.g., 10 mM ammonium acetate).

Mobile Phase B: Acetonitrile or methanol.

Gradient: A time-programmed gradient from high aqueous to high organic content to elute

acyl-CoAs based on their hydrophobicity.

Tandem Mass Spectrometry (MS/MS):

Ionization: Use positive ion electrospray ionization (ESI+).
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Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity

and specificity.

Fragmentation: Acyl-CoAs exhibit characteristic fragmentation patterns. A common

fragmentation involves the cleavage of the phosphate-adenosine portion, resulting in a

daughter ion at m/z 428.[2] Another fragmentation occurs at the thioester bond. The

specific precursor ion (the m/z of the intact molecule) is fragmented to produce these

characteristic product ions, creating a unique transition for quantification.

Predicted Mass Spectrometry Data

The following table summarizes predicted mass spectrometry data for various adducts of

(7Z,10Z)-Hexadecadienoyl-CoA, which is critical for its identification in full-scan MS spectra.

Adduct m/z
Predicted Collision
Cross Section (Å²)

Reference

[M+H]+ 1002.3209 291.8 [1]

[M+Na]+ 1024.3028 296.3 [1]

[M-H]- 1000.3063 291.0 [1]

[M+NH4]+ 1019.3474 292.3 [1]

[M+K]+ 1040.2768 288.7 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides excellent sensitivity and mass accuracy, NMR spectroscopy is unparalleled

for the unambiguous determination of molecular structure, including the precise location and

stereochemistry (Z/E) of double bonds. However, characterizing acyl-CoAs in biological

samples by NMR is challenging due to their low physiological concentrations and significant

signal overlap with other metabolites.[4]
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Fig. 2: General workflow for NMR-based analysis of metabolites.
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Experimental Protocol: 1H NMR Analysis

This protocol is adapted from methodologies developed for the detection of CoA and its

derivatives in tissue extracts.[4]

Sample Preparation:

Flash-freeze tissue or cell pellets in liquid nitrogen.

Homogenize the sample in a cold solution (e.g., 0.9 M perchloric acid). This step both

extracts low-molecular-weight metabolites and precipitates proteins.

Centrifuge the homogenate and neutralize the supernatant with potassium hydroxide.

Remove the potassium perchlorate precipitate by centrifugation.

Lyophilize the resulting supernatant to obtain a powder containing the extracted

metabolites.

Reconstitute the powder in a deuterium oxide (D₂O) buffer containing a known

concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and

quantification.

NMR Data Acquisition:

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) for

maximum signal dispersion and sensitivity.

Experiments:

Acquire a 1D proton (¹H) spectrum with effective water suppression. A large number of

scans (e.g., 128 or more) is typically required to achieve an adequate signal-to-noise

ratio.[4]

For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation

Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential to identify

coupled proton networks within the molecule.
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Data Analysis:

Process the raw data (Fourier transformation, phase correction, and baseline correction).

Assign the observed signals by comparing their chemical shifts and coupling patterns to

known values for CoA derivatives and by referencing spectral databases like the Human

Metabolome Database (HMDB).[4] The characteristic signals from the pantothenate,

adenosine, and acyl chain moieties must be identified.

Biosynthetic Context
Understanding the biosynthetic origin of (7Z,10Z)-Hexadecadienoyl-CoA provides crucial

context for its biological role. In the moth Chilecomadia valdiviana, the related (7Z,10Z)-7,10-

hexadecadienoate is a direct precursor to a major component of its sex pheromone.[5][6] This

precursor is synthesized from dietary linoleic acid via a process of chain-shortening, likely

involving steps of β-oxidation.[5][6][7] The fatty acid is then activated to its CoA thioester form

by an acyl-CoA synthetase before further modification.
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Fig. 3: Biosynthesis of a pheromone from Linoleic Acid.

More broadly, as an acyl-CoA, this molecule is part of a critical pool of metabolites that serve

as substrates for energy production (via β-oxidation), lipid synthesis (e.g., triglycerides,

phospholipids), and post-translational modification of proteins.[8][9] The balance of different

acyl-CoA species is tightly regulated and fundamental to cellular homeostasis.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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